2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile is a complex organic compound characterized by its quinoline core, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting with the construction of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced quinoline derivatives.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile has shown potential as a bioactive molecule in biological studies
Medicine: The compound has been investigated for its pharmacological properties, including its potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.
Industry: In the chemical industry, this compound is used in the development of new materials and chemical processes. Its unique properties can enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to receptors and enzymes, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Quinoline derivatives: Similar compounds include quinoline, isoquinoline, and quinolone.
Trifluoromethyl-containing compounds: Other compounds with trifluoromethyl groups, such as trifluoromethane and trifluoromethylbenzene.
Piperidine derivatives: Piperidine and its derivatives, such as piperazine and morpholine.
Uniqueness: 2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties. Its trifluoromethyl group enhances its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)13-5-7-22(8-6-13)15-12(10-20)9-11-3-1-2-4-14(11)21-15/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWJIIKZHUINIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=NC3=CC=CC=C3C=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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